molecular formula C19H21F2N3O B7545541 N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B7545541
M. Wt: 345.4 g/mol
InChI Key: KXHJEKALXFOUCL-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as FMA, is a chemical compound that has been studied extensively for its potential applications in scientific research. FMA is a member of the piperazine family of compounds and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide works by binding to the DAT and NET and preventing the reuptake of dopamine and norepinephrine, respectively. This leads to an increase in the concentration of these neurotransmitters in the synapse, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce a rewarding effect in rats. N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide in lab experiments is that it is a potent and selective inhibitor of the DAT and NET. This makes it a useful tool for studying the role of these transporters in the brain. However, one limitation of N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide. One area of interest is its potential as a treatment for depression and anxiety disorders. N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has been shown to have anxiolytic and antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the role of N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide in addiction. N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has been shown to produce a rewarding effect in rats, and further research is needed to determine its potential as a treatment for addiction. Additionally, further research is needed to determine the long-term effects of N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide on the brain and body.

Synthesis Methods

The synthesis of N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves the reaction of 2-fluorobenzylamine with 4-(4-fluorophenyl)piperazine in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to yield N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide in a solid form.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has been studied extensively for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has also been shown to have an affinity for the serotonin transporter (SERT) but to a lesser extent than DAT and NET.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-16-5-7-17(8-6-16)24-11-9-23(10-12-24)14-19(25)22-13-15-3-1-2-4-18(15)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHJEKALXFOUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

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